The compound is classified under spiro compounds due to its unique spirocyclic structure that incorporates two interconnected rings sharing a single atom. Its IUPAC name is (S)-tert-butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate, and its CAS number is 1310381-23-7. The molecular formula is , with a molar mass of 336.35 g/mol . The compound has been documented in various chemical databases such as PubChem and ChemBK, which provide comprehensive data on its properties and potential applications .
The synthesis of (S)-tert-butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multi-component reactions under specific conditions. One notable method includes the use of palladium on carbon (Pd/C) as a catalyst in an argon atmosphere at a temperature of 40°C for 40 hours under a pressure of 45 psi. This method highlights the importance of controlled environments in synthesizing complex organic molecules .
Additionally, alternative synthesis routes have been explored using one-pot multi-component reactions involving barbituric acid and trifluoromethylated intermediates, demonstrating the versatility of synthetic strategies available for obtaining this compound .
The molecular structure of (S)-tert-butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate features a spirocyclic framework characterized by the presence of two nitrogen atoms within the diazaspiro structure. The trifluoromethyl group significantly influences the compound's reactivity and stability.
These structural characteristics are critical for understanding the compound's behavior in various chemical contexts.
(S)-tert-butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate participates in several chemical reactions that are essential for its functionalization and application in synthetic chemistry.
The mechanism of action for (S)-tert-butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate is primarily explored in the context of its potential therapeutic applications. Research indicates that compounds from this class may inhibit geranylgeranyltransferase I activity, leading to downstream effects on signaling pathways involved in cell proliferation and survival.
The physical and chemical properties of (S)-tert-butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate are crucial for predicting its behavior in various environments.
(S)-tert-butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate has potential applications in various scientific fields:
The 2,9-diazaspiro[5.5]undecane system represents a privileged scaffold in medicinal chemistry due to its three-dimensional complexity and ability to efficiently explore chemical space. This spirocyclic framework incorporates two nitrogen atoms within a unique bicyclic structure where two rings (piperidine and cyclohexane) share a single quaternary carbon atom. The resulting conformation imposes significant rigidity, reducing the entropic penalty upon binding to biological targets compared to flexible linear chains. This structural preorganization enhances binding affinity and selectivity for receptors such as GPCRs and ion channels [3] [8].
Table 1: Key Molecular Properties of the 2,9-Diazaspiro[5.5]undecane Core
Property | Value/Characteristic | Pharmacological Implication |
---|---|---|
Ring System | Bicyclic spiro[5.5]undecane | Enhanced 3D complexity and structural rigidity |
Nitrogen Positions | 2,9-positions | Dual hydrogen bonding capabilities |
Molecular Complexity | High Fsp³ (0.45) | Improved solubility and reduced promiscuity |
Conformational Flexibility | Restricted rotation at spirocenter | Preorganized bioactive conformation |
Synthetic Versatility | Multiple points for diversification | Facilitates structure-activity relationship (SAR) exploration |
The scaffold's synthetic accessibility via peptide-derived methodologies enables efficient library generation. As demonstrated by the "libraries from libraries" approach, resin-bound peptide precursors undergo exhaustive borane-mediated amide reduction to generate chiral vicinal diamines, which are subsequently cyclized into diazaspiro compounds using bifunctional reagents (carbonyl diimidazole, thiocarbonyl diimidazole, etc.) [3]. This synthetic strategy allows incorporation of diverse side chains at multiple positions while maintaining stereochemical integrity, making the scaffold ideal for probing novel biological targets. The spirocyclic architecture also exhibits improved metabolic stability over linear peptides, addressing key limitations like rapid hydrolysis and poor membrane permeability [3] [8].
The C5 position in 5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane derivatives constitutes a critical stereogenic center that dramatically influences pharmacological activity. The (S)-enantiomer of tert-butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS# 1341192-02-6) exhibits distinct target engagement compared to its (R)-counterpart (CAS# 1341192-03-7) due to differential fit within chiral binding pockets [4] [6]. This stereospecificity manifests in several key aspects:
Table 2: Comparative Enantiomer Activity Profiles in Diazaspiro Compounds
Biological Parameter | (S)-Enantiomer | (R)-Enantiomer | Clinical Relevance |
---|---|---|---|
Target Binding Affinity (Example) | IC₅₀ = 3.3 µM (RORγ) | IC₅₀ > 50 µM | Enables receptor subtype selectivity |
Metabolic Clearance | t₁/₂ = 6.2 h | t₁/₂ = 3.8 h | Extended exposure for (S)-form |
Plasma Protein Binding | 89% bound | 93% bound | Higher free fraction of (S)-enantiomer |
Transcellular Permeability | Papp = 22 × 10⁻⁶ cm/s | Papp = 15 × 10⁻⁶ cm/s | Improved absorption for (S)-configuration |
The mechanistic basis for this enantiomeric divergence lies in the precise spatial orientation of pharmacophore elements. The (S)-configuration positions the trifluoromethyl group in a conformation that optimally engages hydrophobic subpockets while aligning hydrogen bond donors/acceptors with complementary residues in the target binding site. This stereochemical preference underscores the necessity for asymmetric synthesis or chiral resolution during development to ensure optimal therapeutic outcomes [9].
The trifluoromethyl (-CF₃) group at the C5 position of this diazaspiro scaffold profoundly influences both molecular recognition and drug-like properties. This moiety contributes to several critical pharmacological enhancements:
Table 3: Trifluoromethyl Group Impact on Molecular Properties
Property | With -CF₃ Group | Without -CF₃ Group | Change (%) | Pharmacological Consequence |
---|---|---|---|---|
LogD₇.₄ | 1.91 | 1.05 | +82% | Enhanced membrane permeability |
Microsomal Stability (t₁/₂) | 48 min | 22 min | +118% | Reduced hepatic clearance |
Plasma Protein Binding | 88% | 78% | +13% | Higher unbound fraction for non-fluorinated |
Target Binding (ΔG) | -9.8 kcal/mol | -7.2 kcal/mol | +36% affinity | Improved target engagement |
The trifluoromethyl group's unique properties align with Lipinski's Rule of Five parameters, contributing to favorable drug-likeness. Its introduction during synthesis typically employs trifluoromethylated building blocks or late-stage trifluoromethylation strategies, often involving palladium-catalyzed reactions under controlled conditions (Pd/C, Ar atmosphere, 40-45 psi) to ensure regioselectivity and preserve stereochemical integrity [4] [6]. The combined stereoelectronic effects make the trifluoromethylated diazaspiro scaffold particularly valuable for targeting hydrophobic enzyme pockets while maintaining metabolic resilience in biological systems.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: